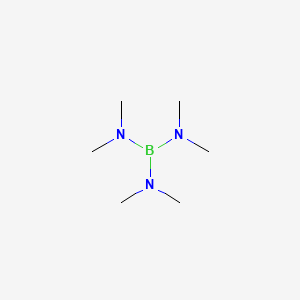
Tris(dimethylamino)borane
描述
准备方法
Synthetic Routes and Reaction Conditions: Tris(dimethylamino)borane can be synthesized through the reaction of boron tribromide with dimethylamine. The process involves the following steps :
- A solution of boron tribromide in pentane is added dropwise to a vigorously stirred solution of dimethylamine in pentane at -20°C to -10°C.
- The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
- The resulting precipitate is filtered, and the filtrate is distilled to obtain this compound as a colorless liquid.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Tris(dimethylamino)borane undergoes various chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis.
Oxidative Amination: It participates in one-pot oxidative amination reactions.
Transamination: It can be used to prepare tris(alkylamino)borane analogs by transamination of primary and secondary amines.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include lithium aluminum hydride and sodium borohydride under mild conditions.
Oxidative Amination: Typically involves the use of oxidizing agents such as hydrogen peroxide.
Major Products:
Reduction Reactions: The major products are typically reduced organic compounds, such as alcohols and amines.
Oxidative Amination: The products are often amines and imines.
科学研究应用
Tris(dimethylamino)borane has a wide range of applications in scientific research, including :
Chemistry: It is used as a macrolactamization reagent and in the synthesis of boron salts and tripodal borate ligands.
Biology: Its derivatives are used in the preparation of fluorescent dyes for biological analysis.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: It is used in the deposition of B-C-N hybrid films and in the synthesis of lithium borom imidazolate framework polymeric complexes.
作用机制
The mechanism of action of tris(dimethylamino)borane involves the formation of a boron-containing species, followed by reduction through dimethylamine. This process entails the reduction of the boron-containing species by a Lewis acid, ultimately yielding a trimeric boron-containing compound .
相似化合物的比较
Borane trimethylamine complex (C3H12BN): Used as a reducing agent and in chemical vapor generation.
Borane dimethylamine complex (C2H10BN): Utilized in the reduction of ketones and Schiff bases.
Borane triethylamine complex (C6H18BN): Employed in the hydroboration of olefins.
Uniqueness: Tris(dimethylamino)borane is unique due to its ability to act as a macrolactamization reagent and its versatility in forming various boron-containing compounds through transamination and oxidative amination reactions .
属性
IUPAC Name |
N-[bis(dimethylamino)boranyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18BN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLWORTYZPSMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18BN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195924 | |
| Record name | Tris(dimethylamino)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-83-1 | |
| Record name | N,N,N′,N′,N′′,N′′-Hexamethylboranetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(dimethylamino)borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4375-83-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(dimethylamino)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(dimethylamino)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















